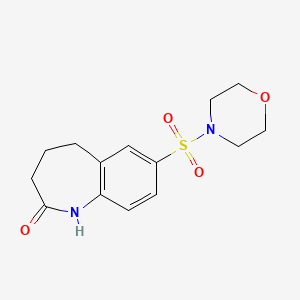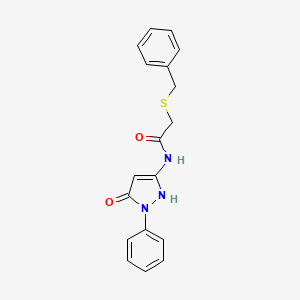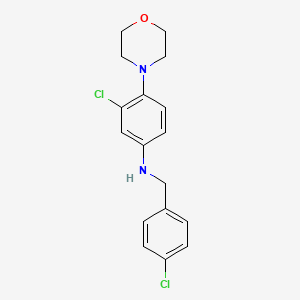![molecular formula C27H21Cl2N3OS B12479720 4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12479720.png)
4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex polyheterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multicomponent reactions (MCRs). These reactions are known for their high efficiency, atom economy, and selectivity. One common approach is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and decrease the reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of multicomponent reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications. The use of microwave-dielectric heating and Lewis acid catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can result in compounds with different substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound’s unique structure and functional groups make it a candidate for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of multiple functional groups suggests that the compound may interact with various enzymes, receptors, or other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polyheterocyclic compounds with comparable structures and functional groups, such as:
- 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Conjugated polymers containing fused 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene and thieno[3,4-c]pyrrole-4,6-dione units
Uniqueness
The uniqueness of 4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one lies in its specific combination of functional groups and its potential applications across various fields. Its synthesis via multicomponent reactions and the use of efficient catalysts and solvents further enhance its appeal for scientific research and industrial applications.
Properties
Molecular Formula |
C27H21Cl2N3OS |
|---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C27H21Cl2N3OS/c1-15-23-26(24-18(28)9-5-10-19(24)29)25-20(13-16(14-21(25)33)22-11-6-12-34-22)30-27(23)32(31-15)17-7-3-2-4-8-17/h2-12,16,26,30H,13-14H2,1H3 |
InChI Key |
ZFKBAEZBTLQGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=C(C=CC=C5Cl)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole](/img/structure/B12479639.png)
![4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol](/img/structure/B12479641.png)

![7-amino-4-hydroxy-5-(quinolin-4-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B12479652.png)
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B12479656.png)
![10-(3-hydroxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12479662.png)


![ethyl 4-methyl-2-({2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12479680.png)
![4-[({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B12479683.png)
![Methyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12479688.png)

![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B12479722.png)
![2-[4-(2-Hydroxy-4-phenylbut-3-yn-2-yl)phenyl]-4-phenylbut-3-yn-2-ol](/img/structure/B12479728.png)
